2-(5-乙基-1,2,4-噁二唑-3-基)哌啶盐酸盐

描述

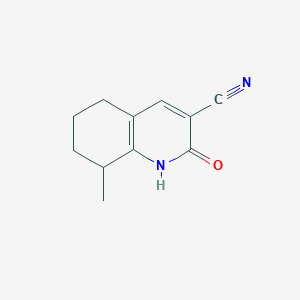

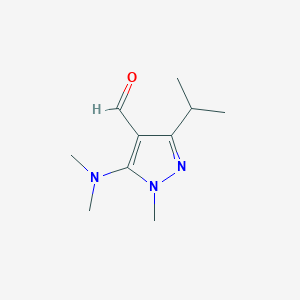

“2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . This compound has an empirical formula of C9H16ClN3O and a molecular weight of 217.70 .

Synthesis Analysis

The synthesis of oxadiazoles, including “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .

Molecular Structure Analysis

Oxadiazoles, including “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” include its empirical formula (C9H16ClN3O), molecular weight (217.70), and its solid form .

科学研究应用

Drug Discovery and Development

The 1,2,4-oxadiazole core is a significant motif in drug discovery, often incorporated in many experimental, investigational, and marketed drugs . The ability to synthesize this compound at room temperature allows for the creation of pharmaceutically important molecules, expanding the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Anti-Infective Agents

Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with activities against bacterial, viral, leishmanial, and other infections . The synthetic versatility of oxadiazoles makes them a promising scaffold for the development of new anti-infective drugs, particularly in the face of antibiotic resistance .

Anticancer Activity

1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . Their properties as anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic agents make them valuable in cancer research .

Cytotoxic Activity

Some 1,2,4-oxadiazole derivatives exhibit cytotoxic activity against both tumor and non-tumor mammalian cell lines . They also show selective agonist properties against targets like protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are relevant in cancer treatment strategies .

Antimicrobial Activity

The synthesis of 1,2,4-oxadiazoles has been directed towards identifying compounds with potent antimicrobial activity . The focus on organic heterocycles like benzotriazole-2-yl-piperidine flanked to oxadiazoles aims to evolve as better antimicrobial agents .

Bioisosteres in Medicinal Chemistry

1,2,4-oxadiazoles serve as bioisosteres, replacing functional groups in medicinal compounds to improve their pharmacological properties . This application is crucial in drug design, where modifications can lead to enhanced efficacy or reduced toxicity .

Synthetic Methodology

The compound’s synthetic methods are divided into categories such as two-stage protocols, one-pot synthesis, and oxidative cyclizations . These methods are highly efficient in medicinal chemistry, allowing for the creation of 1,2,4-oxadiazoles with thermosensitive functions .

Pharmacological Insights

Research into 1,2,4-oxadiazoles provides pharmacological insights that aid in the design of new chemical entities with potential anti-infective activity . The chemical intuition derived from studying these compounds is invaluable for organic and medicinal chemists in drug discovery .

未来方向

The future directions for “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic strategies could also be a focus for future research .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Result of Action

Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents . For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Action Environment

The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.

属性

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACJJSEQNYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)

![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)

![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)

![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)